molecular formula C15H21Cl2N3O B1664318 Acaprazine CAS No. 55485-20-6

Acaprazine

Cat. No.: B1664318
CAS No.: 55485-20-6
M. Wt: 330.2 g/mol
InChI Key: SGYVNBUUTWSSJC-UHFFFAOYSA-N
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Description

Acaprazine is an anxiolytic and adrenolytic drug belonging to the phenylpiperazine group. Despite its potential, it was never marketed. The compound’s IUPAC name is N-[3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]propyl]acetamide, and it has a molecular formula of C15H21Cl2N3O .

Preparation Methods

The synthesis of Acaprazine involves the reaction of 2,5-dichlorophenylpiperazine with 3-chloropropylamine, followed by acetylation. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine.

Chemical Reactions Analysis

Acaprazine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.

    Biology: Investigated for its anxiolytic properties and potential effects on the central nervous system.

    Medicine: Explored for its potential use in treating anxiety disorders, although it was never marketed.

    Industry: Limited industrial applications due to its non-marketed status

Mechanism of Action

Acaprazine exerts its effects primarily through its interaction with adrenergic receptors. It acts as an antagonist at these receptors, leading to its adrenolytic effects. The compound also interacts with serotonin receptors, contributing to its anxiolytic properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Acaprazine is similar to other phenylpiperazine derivatives such as:

Compared to these compounds, this compound’s unique feature is its dual action as both an anxiolytic and adrenolytic agent. its non-marketed status limits its practical applications .

Properties

CAS No.

55485-20-6

Molecular Formula

C15H21Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide

InChI

InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21)

InChI Key

SGYVNBUUTWSSJC-UHFFFAOYSA-N

SMILES

CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl

Appearance

Solid powder

55485-20-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acaprazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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